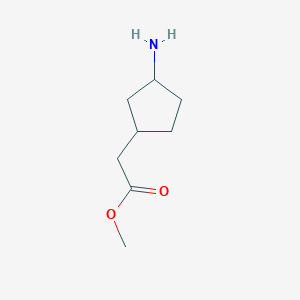

Methyl 2-(3-aminocyclopentyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminocyclopentyl)acetate typically involves the reaction of 3-aminocyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ester, forming the desired product.

Reaction Conditions:

Temperature: Room temperature to 50°C

Solvent: Anhydrous tetrahydrofuran (THF)

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Methyl 2-(3-nitrocyclopentyl)acetate

Reduction: Methyl 2-(3-hydroxycyclopentyl)acetate

Substitution: Various N-alkyl derivatives depending on the alkyl halide used.

Scientific Research Applications

Methyl 2-(3-aminocyclopentyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active cyclopentylamine moiety, which can interact with cellular pathways.

Comparison with Similar Compounds

Methyl 2-(3-aminocyclopentyl)acetate can be compared with other similar compounds such as:

Methyl 2-(3-hydroxycyclopentyl)acetate: Differing by the presence of a hydroxy group instead of an amino group.

Ethyl 2-(3-aminocyclopentyl)acetate: Differing by the presence of an ethyl ester instead of a methyl ester.

Methyl 2-(3-aminocyclohexyl)acetate: Differing by the presence of a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{9}H_{15}N O_{2} and a molecular weight of approximately 171.23 g/mol. The structure features a cyclopentane ring substituted with an amino group and an ester functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the conformation and activity of proteins and enzymes. The ester group is susceptible to hydrolysis, releasing the active cyclopentylamine moiety, which can modulate cellular pathways and receptor activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions, particularly in metabolic pathways.

- Potential Neuroactive Properties : Due to structural similarities with neurotransmitter analogs, it may influence neurotransmitter systems, particularly GABAergic pathways .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 171.23 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | 191 µM |

| Plasma Protein Binding | 48% |

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Modulates enzyme activity through substrate binding |

| Neuroactive Potential | Possible GABA receptor interaction |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

Case Studies

-

Study on Enzyme Interaction :

A study investigated the interaction of this compound with specific metabolic enzymes. Results indicated that the compound could enhance substrate affinity, leading to increased metabolic rates in vitro. -

Neuroactive Properties :

Research focusing on GABA analogs found that compounds similar to this compound could act as GABA receptor modulators. This suggests potential applications in treating neurological disorders . -

Anticancer Research :

In a series of experiments involving various cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. This positions it as a candidate for further development in cancer therapeutics .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(3-aminocyclopentyl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3 |

InChI Key |

XRNDATUHRPFVIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCC(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.